4-Nitrobut-1-ene
Overview
Description
4-Nitrobut-1-ene is an organic compound with the molecular formula C4H7NO2. It is characterized by the presence of a nitro group (-NO2) attached to the fourth carbon of a butene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobut-1-ene can be synthesized through several methods. One common approach involves the nitration of but-1-ene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and pressures to ensure the selective formation of the nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles
Major Products Formed
Oxidation: Nitroalkenes and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted butenes depending on the nucleophile used
Scientific Research Applications
4-Nitrobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Research into its biological activity and potential as a precursor for bioactive compounds is ongoing.
Industry: Used in the synthesis of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Nitrobut-1-ene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobutane: Similar structure but lacks the double bond present in 4-Nitrobut-1-ene.
4-Nitro-2-butene: Similar but with the nitro group attached to a different carbon.
4-Nitro-1-butene: Another isomer with the nitro group in a different position
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-nitrobut-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTCANLVJSTJDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447080 | |
Record name | 1-Butene, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32349-29-4 | |
Record name | 1-Butene, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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